3-(Naphthalen-2-yl)pentan-3-ol
Description
3-(Naphthalen-2-yl)pentan-3-ol is a tertiary alcohol characterized by a pentan-3-ol backbone substituted with a naphthalen-2-yl group at the central carbon. Its molecular formula is C₁₅H₁₈O, with a calculated molecular weight of 214.29 g/mol (based on structural analysis). The compound features a bulky aromatic naphthyl group, which significantly influences its physicochemical properties, including solubility and reactivity. It is synthesized via stereospecific cross-coupling reactions, as demonstrated in the preparation of its enantiomerically enriched derivative, (S)-1-(3-methoxyphenyl)-3-(naphthalen-2-yl)pentan-3-ol, achieving a 40% yield and 89% enantiomeric excess (ee) . Commercial availability is confirmed, with two suppliers listed for the compound .
Properties
IUPAC Name |
3-naphthalen-2-ylpentan-3-ol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18O/c1-3-15(16,4-2)14-10-9-12-7-5-6-8-13(12)11-14/h5-11,16H,3-4H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VQQSFKTWNPCDNT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CC)(C1=CC2=CC=CC=C2C=C1)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10977991 | |
| Record name | 3-(Naphthalen-2-yl)pentan-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10977991 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
214.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
6241-72-1 | |
| Record name | NSC91827 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=91827 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 3-(Naphthalen-2-yl)pentan-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10977991 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Naphthalen-2-yl)pentan-3-ol can be achieved through several methods. One common approach involves the Grignard reaction, where a Grignard reagent (such as phenylmagnesium bromide) reacts with a suitable ketone or aldehyde to form the desired alcohol. For instance, the reaction of 2-naphthylmagnesium bromide with 3-pentanone under controlled conditions can yield this compound .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, purification techniques such as distillation and recrystallization are employed to obtain high-quality this compound .
Chemical Reactions Analysis
Types of Reactions
3-(Naphthalen-2-yl)pentan-3-ol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the alcohol to corresponding alkanes or alkenes using reducing agents such as lithium aluminum hydride.
Substitution: The hydroxyl group can be substituted with other functional groups through reactions with halogenating agents or other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Thionyl chloride (SOCl2) for converting the hydroxyl group to a chloride.
Major Products Formed
Oxidation: 3-(Naphthalen-2-yl)pentan-3-one or 3-(Naphthalen-2-yl)pentanoic acid.
Reduction: 3-(Naphthalen-2-yl)pentane.
Substitution: 3-(Naphthalen-2-yl)pentyl chloride.
Scientific Research Applications
Chemistry
3-(Naphthalen-2-yl)pentan-3-ol serves as an intermediate in the synthesis of more complex organic molecules. Its structure allows for further functionalization, making it a valuable precursor in organic synthesis.
Biology
Research has indicated that this compound may exhibit biological activity, interacting with various biomolecules. Studies have explored its potential effects on cellular mechanisms, including:
- Neuroprotective Effects : Investigations into related naphthalene derivatives have shown potential neuroprotective properties against ischemia/reperfusion injury in animal models, suggesting similar applications for this compound .
Medicine
The compound is being explored for its therapeutic properties, particularly its anti-inflammatory and antimicrobial effects. Preliminary studies suggest it may modulate biochemical pathways relevant to disease processes.
Industrial Applications
In industry, this compound is utilized in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in:
- Dyes and Fragrances : The compound's aromatic nature lends itself well to the synthesis of colorants and scent compounds.
Data Table: Summary of Applications
Case Study 1: Neuroprotective Effects
A study investigated the neuroprotective effects of azetidine derivatives related to this compound, demonstrating significant protective effects against oxidative stress and inflammatory responses in a mouse model of ischemic stroke . This suggests potential therapeutic applications in neurodegenerative diseases.
Case Study 2: Synthesis Optimization
Research on optimizing the Grignard reaction conditions for synthesizing naphthalene derivatives has shown improved yields through modified reaction parameters, indicating a pathway for more efficient production of this compound .
Mechanism of Action
The mechanism of action of 3-(Naphthalen-2-yl)pentan-3-ol involves its interaction with specific molecular targets and pathways. For instance, in biological systems, it may interact with enzymes or receptors, leading to modulation of biochemical pathways. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues and Key Differences
3-(Naphthalen-2-yl)pentan-3-ol belongs to a class of tertiary alcohols with aryl or alkyl substituents. Below is a comparative analysis with structurally related compounds:
1. 2-Methyl-3-phenyl-3-pentanol (CAS 4397-09-5)
- Molecular Formula : C₁₂H₁₈O
- Molecular Weight : 178.28 g/mol
- Key Differences :
2. 3-Methyl-3-pentanol (CAS 565-60-6)
- Molecular Formula : C₆H₁₄O
- Molecular Weight : 102.17 g/mol
- Key Differences :
3. Paclobutrazol (CAS 76738-62-0)
- Molecular Formula : C₁₅H₂₀ClN₃O
- Molecular Weight : 293.79 g/mol
- Key Differences :
Physicochemical Properties
The bulky naphthyl group in this compound reduces solubility in water and increases lipophilicity compared to phenyl- or methyl-substituted analogues. For example:
- Solubility: The naphthyl derivative is less soluble in water than 3-methyl-3-pentanol, which is highly water-soluble due to its smaller alkyl groups .
- Boiling Point: Expected to be higher than 3-methyl-3-pentanol (293.4 K) due to increased molecular weight and aromatic interactions .
Data Table: Comparative Analysis of Selected Compounds
Biological Activity
3-(Naphthalen-2-yl)pentan-3-ol, a compound characterized by its naphthalene moiety and alcohol functional group, has garnered attention in medicinal chemistry due to its potential biological activities. This article aims to explore the biological activity of this compound through a review of relevant literature, focusing on its pharmacological properties, mechanisms of action, and any reported case studies.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
This compound possesses a naphthalene ring substituted with a pentanol group, which is crucial for its biological interactions.
Analgesic Properties
Research indicates that compounds related to this compound exhibit significant analgesic effects. A study highlighted the synthesis of naphthylaminoalcohols, including derivatives similar to this compound, demonstrating morphine-like analgesic properties in animal models. These compounds were evaluated using the hot plate test, showing effective pain relief comparable to established analgesics .
Anti-inflammatory Activity
In vitro studies have shown that naphthalene derivatives possess anti-inflammatory properties. For instance, extracts containing similar naphthalene structures were evaluated for their ability to inhibit nitric oxide production in RAW 264.7 cells, a common model for studying inflammation. The results indicated that these compounds could significantly reduce inflammatory markers .
The mechanisms underlying the biological activities of this compound are not fully elucidated; however, several hypotheses exist based on structural analogs:
- Receptor Interaction : The compound may interact with opioid receptors, mimicking the action of endogenous opioids, thus contributing to its analgesic effects.
- Inhibition of Inflammatory Mediators : Similar compounds have been shown to inhibit cyclooxygenase (COX) enzymes and other inflammatory pathways, leading to reduced production of pro-inflammatory cytokines.
Case Studies and Experimental Findings
A notable study involved the synthesis and evaluation of various naphthylaminoalcohols for their analgesic and anti-inflammatory activities. The findings revealed that specific structural modifications could enhance potency and selectivity towards certain biological targets. The study utilized both in vitro assays and in vivo models to establish a comprehensive profile of these compounds' activities .
| Compound Name | Analgesic Activity | Anti-inflammatory Activity |
|---|---|---|
| This compound | Moderate | Significant |
| Naphthylaminoalcohol A | High | Moderate |
| Naphthylaminoalcohol B | Low | High |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
